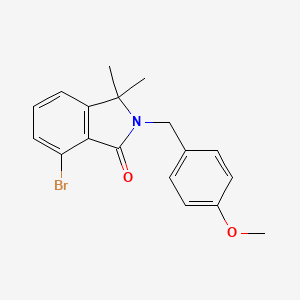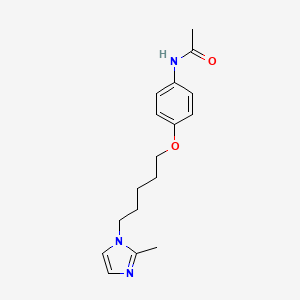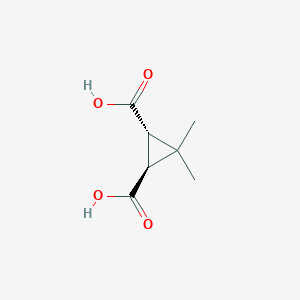
7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylisoindolin-1-one and 4-methoxybenzyl bromide.
Bromination: The bromination of 3,3-dimethylisoindolin-1-one is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Substitution Reaction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxybenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like K2CO3.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and methoxybenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-Methoxybenzyl)-3,3-dimethylisoindolin-1-one: Lacks the bromine atom, which may result in different biological activities.
7-Chloro-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.
7-Bromo-2-(4-methoxyphenyl)-3,3-dimethylisoindolin-1-one: Similar structure but with a phenyl group instead of a benzyl group, which may affect its chemical properties and applications.
Uniqueness
The presence of both the bromine atom and the methoxybenzyl group in 7-Bromo-2-(4-methoxybenzyl)-3,3-dimethylisoindolin-1-one makes it unique compared to its analogs. These functional groups can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C18H18BrNO2 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
7-bromo-2-[(4-methoxyphenyl)methyl]-3,3-dimethylisoindol-1-one |
InChI |
InChI=1S/C18H18BrNO2/c1-18(2)14-5-4-6-15(19)16(14)17(21)20(18)11-12-7-9-13(22-3)10-8-12/h4-10H,11H2,1-3H3 |
InChIキー |
JWKKKQPSWXTCLJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)Br)C(=O)N1CC3=CC=C(C=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12948630.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)

![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)


![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)


![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)

